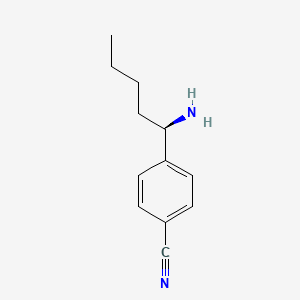

(R)-4-(1-Aminopentyl)benzonitrile

Description

(R)-4-(1-Aminopentyl)benzonitrile is a chiral nitrile derivative featuring a benzonitrile core substituted with a pentylamine group at the para position. The (R)-configuration at the chiral center imports stereoselective properties, making it relevant in asymmetric synthesis and pharmaceutical applications. While direct references to this compound are absent in the provided evidence, its structural analogs and synthesis pathways can be inferred from related nitrile-containing compounds. Key characteristics include:

- Molecular formula: C₁₂H₁₆N₂ (inferred from similar structures).

- Functional groups: Aromatic nitrile (electron-withdrawing) and a primary amine (electron-donating) separated by a five-carbon alkyl chain.

- Applications: Potential use as a chiral intermediate in drug synthesis or ligand design due to its stereogenic center and polar functional groups.

Properties

Molecular Formula |

C12H16N2 |

|---|---|

Molecular Weight |

188.27 g/mol |

IUPAC Name |

4-[(1R)-1-aminopentyl]benzonitrile |

InChI |

InChI=1S/C12H16N2/c1-2-3-4-12(14)11-7-5-10(9-13)6-8-11/h5-8,12H,2-4,14H2,1H3/t12-/m1/s1 |

InChI Key |

LZACUTCWKOMQHZ-GFCCVEGCSA-N |

Isomeric SMILES |

CCCC[C@H](C1=CC=C(C=C1)C#N)N |

Canonical SMILES |

CCCCC(C1=CC=C(C=C1)C#N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares (R)-4-(1-Aminopentyl)benzonitrile with structurally related compounds, highlighting differences in substituents, synthesis routes, and applications:

Key Research Findings

Physicochemical and Photophysical Properties

- Solubility and Stability: Shorter-chain analogs (e.g., 3-(Aminomethyl)benzonitrile) exhibit higher polarity and solubility in polar solvents compared to the longer-chain this compound, which may prefer lipid-rich environments .

- Fluorescence Behavior: discusses twisted intramolecular charge-transfer (TICT) states in flexible molecules. The pentyl chain in this compound could enable TICT formation, whereas rigid analogs (e.g., quinazolinone derivatives) exhibit planar intramolecular charge-transfer (PICT) states, affecting fluorescence quantum yields .

Pharmaceutical Relevance

- The quinazolinone-benzonitrile polymorph () demonstrates the importance of nitrile groups in enhancing drug stability and binding affinity. This compound’s chiral amine may similarly improve target specificity in kinase or protease inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.